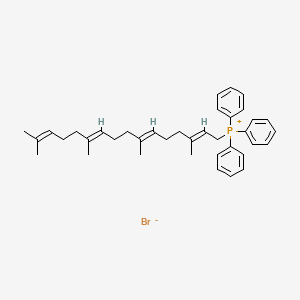

Geranylgeranyltriphenylphosphonium Bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenyl-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48P.BrH/c1-32(2)18-15-19-33(3)20-16-21-34(4)22-17-23-35(5)30-31-39(36-24-9-6-10-25-36,37-26-11-7-12-27-37)38-28-13-8-14-29-38;/h6-14,18,20,22,24-30H,15-17,19,21,23,31H2,1-5H3;1H/q+1;/p-1/b33-20+,34-22+,35-30+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHVATRDOJOHPG-CKLVJSNMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)/C)/C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747852 | |

| Record name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57784-37-9 | |

| Record name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Geranylgeranyltriphenylphosphonium Bromide: Properties, Synthesis, and Applications

Abstract and Strategic Overview

Geranylgeranyltriphenylphosphonium Bromide is a quaternary phosphonium salt of significant interest in synthetic organic chemistry.[1] Its primary utility lies in its role as a precursor to a Wittig reagent, enabling the introduction of the 20-carbon geranylgeranyl moiety onto aldehydes and ketones. This function is critical in the multi-step synthesis of complex natural products, particularly terpenes, carotenoids, and vitamins, which are foundational scaffolds in drug discovery and development. This guide provides a comprehensive examination of its chemical properties, a robust protocol for its synthesis and characterization, and a detailed analysis of its core reactivity in the context of the Wittig reaction.

Chemical Identity and Physicochemical Properties

This compound is structurally defined by a positively charged phosphorus atom bonded to three phenyl groups and a C20 isoprenoid chain, with a bromide anion serving as the counterion.[1] This amphipathic structure, combining the lipophilic geranylgeranyl tail with the bulky, aromatic triphenylphosphine head, dictates its physical properties and reactivity.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 57784-37-9 | [1][2] |

| Molecular Formula | C₃₈H₄₈BrP | [1][2] |

| Molecular Weight | 615.67 g/mol | [1][2] |

| Appearance | Pale yellow solid | [1] |

| Synonym | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl]phosphonium Bromide |[1] |

Synthesis and Purification

The synthesis of phosphonium salts like this compound is most commonly achieved via a bimolecular nucleophilic substitution (SN2) reaction.[3] The causality behind this choice is the high nucleophilicity of the phosphorus atom in triphenylphosphine and the excellent leaving group ability of bromide.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a representative method for synthesizing the title compound.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Initiation: Add Geranylgeranyl Bromide (1.0 eq) to the stirring solution. The use of a primary alkyl halide is critical as secondary halides are inefficient in this SN2 reaction.[3]

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the precipitation of the phosphonium salt product, which is often less soluble in non-polar solvents like toluene. Microwave irradiation has also been shown to be an efficient method for accelerating the formation of phosphonium salts.[4]

-

Isolation: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. The solid product is then collected by vacuum filtration.

-

Purification: The crude product is washed with cold diethyl ether or hexane to remove any unreacted starting materials. For higher purity, recrystallization from a solvent system like dichloromethane/diethyl ether is performed. The product is then dried under high vacuum.

Spectroscopic Characterization

Unambiguous identification of this compound requires a suite of spectroscopic techniques. While specific spectra for this exact compound are not widely published, the expected characteristics can be reliably predicted based on data from analogous structures.[5][6]

Table 2: Expected Spectroscopic Data

| Technique | Characteristic Features |

|---|---|

| ¹H NMR | ~7.7-7.9 ppm (m, 15H): Aromatic protons of the three phenyl groups.~5.0-5.4 ppm (m, 4H): Vinylic protons of the geranylgeranyl chain.~3.5-3.8 ppm (m, 2H): Methylene protons adjacent to the phosphonium center (-CH₂-P⁺), showing coupling to ³¹P.~1.9-2.1 ppm (m, 12H): Allylic methylene protons.~1.5-1.7 ppm (m, 12H): Vinylic methyl protons. |

| ¹³C NMR | ~115-135 ppm: Aromatic carbons.~120-140 ppm: Vinylic carbons.~20-40 ppm: Aliphatic carbons, with the carbon directly bonded to phosphorus showing a large C-P coupling constant. |

| ³¹P NMR | ~+20 to +25 ppm (s): A single peak characteristic of a tetra-alkyl/aryl phosphonium salt.[5] |

| Mass Spec (ESI+) | The spectrum will show the cation [C₃₈H₄₈P]⁺ at m/z 535.35. The presence of bromine in the sample may be inferred from the isotopic pattern of co-isolated species, though the bromide anion itself is not observed in positive ion mode.[7] |

Core Reactivity: The Wittig Reaction

The paramount chemical property of this compound is its function as a precursor for the Wittig reaction, a powerful method for alkene synthesis from carbonyl compounds.[8][9][10]

Caption: The two-stage mechanism of the Wittig Reaction.

Ylide Formation

The first step is the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom.[9] This C-H bond is acidic due to the electron-withdrawing nature of the adjacent positively charged phosphorus.

-

Causality of Base Choice: A strong, non-nucleophilic base is required. n-Butyllithium (n-BuLi) is commonly used because its conjugate acid (butane) is a volatile alkane, which does not interfere with the reaction.[9][11] Weaker bases are insufficient to deprotonate the salt effectively.

Olefination and Stereoselectivity

The resulting phosphonium ylide is a potent nucleophile that attacks the electrophilic carbon of an aldehyde or ketone. Modern mechanistic understanding favors a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[8][10] This intermediate is unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the final products: the desired alkene and triphenylphosphine oxide. The immense thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for the entire reaction.[11]

-

Stereochemical Insight: The geranylgeranyl group is a simple alkyl substituent, which means it forms a non-stabilized ylide . For non-stabilized ylides under standard lithium-containing conditions, the reaction kinetically favors the formation of the cis or (Z)-alkene.[8][10] This is a critical consideration for synthetic planning.

Experimental Protocol: Representative Wittig Reaction

-

Ylide Generation: Under an inert nitrogen atmosphere, suspend this compound (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask. Cool the suspension to -78 °C. Add n-butyllithium (1.05 eq) dropwise. The formation of the ylide is typically indicated by the appearance of a deep red or orange color and the dissolution of the salt. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 30 minutes.

-

Carbonyl Addition: Cool the ylide solution back down to -78 °C. Add a solution of the desired aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to room temperature and stir for an additional 2-4 hours or until TLC analysis shows consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, which contains the alkene and triphenylphosphine oxide, is then purified by column chromatography on silica gel.

Applications in Drug Development and Natural Product Synthesis

The ability to stereoselectively install a C20 isoprenoid chain is of immense value. The geranylgeranyl group is a key structural motif in a vast array of biologically active molecules:

-

Diterpenoids and Carotenoids: Many complex anticancer and antimicrobial natural products are built from this C20 unit.

-

Vitamins: It forms the side chain of Vitamin K₂ and is a precursor to Vitamin E.

-

Protein Prenylation: In cell biology, geranylgeranyl pyrophosphate is attached to proteins (e.g., Ras superfamily GTPases) in a post-translational modification crucial for membrane association and signal transduction. The synthesis of inhibitors for the enzymes involved (geranylgeranyltransferases) is a target for cancer therapy, and this Wittig reagent provides a tool to synthesize necessary substrates and probes.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous phosphonium salts provide clear guidance.[12]

-

Hazards: Assumed to be a skin, eye, and respiratory irritant.[12][13] Avoid inhalation of dust.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

Storage: Store in a tightly closed container in a cool, dry place.[12] Many phosphonium salts are hygroscopic; therefore, storage under an inert atmosphere (nitrogen or argon) is recommended to maintain reagent integrity.[13]

Conclusion

This compound is a specialized yet powerful synthetic tool. Its value is defined by its function as a Wittig reagent precursor for the regioselective and (Z)-diastereoselective installation of the geranylgeranyl group. For researchers in natural product synthesis and medicinal chemistry, mastery of its properties and application is a key enabler for the construction of complex, biologically relevant molecules.

References

- Vertex AI Search. (n.d.). Geranylgeranyltriphenylphospho...

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 57784-37-9. SCBT.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide.

- ChemicalBook. (n.d.). GERANYL BROMIDE CAS#: 6138-90-5.

- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). Geranyl geranyl bromide. PubChem.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- Biomedcentral. (2021, October 4). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation.

- Wikipedia. (n.d.). Wittig reaction.

- ResearchGate. (n.d.). Molecular peaks of bromide compounds.

- Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II.

- ChemicalBook. (n.d.). Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR spectrum.

Sources

- 1. This compound (57784-37-9) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. biomedres.us [biomedres.us]

- 5. rsc.org [rsc.org]

- 6. Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis and Characterization of Geranylgeranyltriphenylphosphonium Bromide

Introduction: The Significance of Geranylgeranyltriphenylphosphonium Bromide in Modern Drug Discovery

This compound is a crucial organic salt that serves as a key intermediate in a variety of synthetic applications, most notably in the construction of complex natural products and therapeutic agents. Its role as a precursor to a C20 isoprenoid phosphonium ylide makes it an invaluable tool for the Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[1] This capability is particularly relevant in the development of novel pharmaceuticals, where the introduction of the geranylgeranyl moiety can be critical for modulating a compound's biological activity, membrane association, and overall therapeutic efficacy. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, designed for researchers and professionals in the fields of organic chemistry and drug development.

Part 1: Synthesis of this compound

The synthesis of this compound is fundamentally a nucleophilic substitution reaction (SN2) where the phosphorus atom of triphenylphosphine acts as the nucleophile, displacing the bromide from geranylgeranyl bromide.[2] This reaction is a classic example of phosphonium salt formation, a foundational step for generating the corresponding Wittig reagent.[3][4]

Reaction Mechanism: A Nucleophilic Attack

The lone pair of electrons on the phosphorus atom of triphenylphosphine initiates a nucleophilic attack on the electron-deficient carbon atom bonded to the bromine in geranylgeranyl bromide. The steric bulk of the three phenyl groups on the phosphorus atom is overcome by the high nucleophilicity of the phosphorus and the primary nature of the alkyl halide, favoring the SN2 pathway. The transition state involves the simultaneous formation of the C-P bond and the cleavage of the C-Br bond, resulting in the formation of the stable phosphonium salt.

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the synthesis of analogous phosphonium salts.[5][6]

Materials:

-

Geranylgeranyl Bromide (C20H33Br)

-

Triphenylphosphine (Ph3P)

-

Anhydrous Toluene or Acetonitrile

-

Diethyl Ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.1 equivalents) in anhydrous toluene (or acetonitrile).

-

Addition of Geranylgeranyl Bromide: To the stirring solution, add geranylgeranyl bromide (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene or 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will likely precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Add diethyl ether to the cooled mixture to facilitate further precipitation of the product. Isolate the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain pure this compound.

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will show characteristic signals for the triphenylphosphonium group and the geranylgeranyl chain.

-

Aromatic Protons: The 15 protons of the three phenyl rings will appear as a complex multiplet in the downfield region, typically between δ 7.5 and 8.0 ppm.

-

Geranylgeranyl Protons: The protons of the C20 chain will show signals in the upfield region. The vinylic protons will be in the range of δ 5.0-5.5 ppm. The methylene protons adjacent to the phosphorus atom will be deshielded and appear as a doublet due to coupling with the phosphorus atom, typically in the range of δ 3.5-4.5 ppm. The methyl protons of the isoprenoid chain will appear as singlets around δ 1.6-1.7 ppm.[7][8]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton.

-

Aromatic Carbons: The carbons of the phenyl rings will show signals in the aromatic region (δ 120-140 ppm). The ipso-carbon (the carbon directly attached to the phosphorus) will show a characteristic coupling to the phosphorus atom.[9][10]

-

Geranylgeranyl Carbons: The olefinic carbons of the geranylgeranyl chain will resonate between δ 110 and 145 ppm. The methylene carbon attached to the phosphorus will be significantly deshielded and show a large coupling constant with the phosphorus atom. The methyl carbons will appear in the upfield region (δ 15-25 ppm).[11]

³¹P NMR Spectroscopy:

³¹P NMR is highly specific for phosphorus-containing compounds and provides a definitive confirmation of the formation of the phosphonium salt.[12][13]

-

Chemical Shift: The ³¹P NMR spectrum of this compound is expected to show a single sharp peak. The chemical shift for tetracoordinate phosphonium salts typically falls in the range of δ +20 to +40 ppm (relative to 85% H₃PO₄).[14][15]

| NMR Data (Predicted) | Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | 7.5 - 8.0 | Multiplet, 15H (Aromatic) |

| 5.0 - 5.5 | Multiplets, 4H (Vinylic) | |

| 3.5 - 4.5 | Doublet, 2H (CH₂-P) | |

| 1.9 - 2.2 | Multiplets, 12H (Allylic CH₂) | |

| 1.6 - 1.7 | Singlets, 15H (Methyl) | |

| ¹³C NMR | 120 - 140 | Multiple signals (Aromatic) |

| 110 - 145 | Multiple signals (Olefinic) | |

| 20 - 40 | Multiple signals (Aliphatic) | |

| 15 - 25 | Multiple signals (Methyl) | |

| ³¹P NMR | +20 - +40 | Singlet |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques.

-

Molecular Ion: The mass spectrum will show a prominent peak for the cationic portion of the molecule, [M-Br]⁺, which is the Geranylgeranyltriphenylphosphonium cation. The calculated exact mass of this cation (C₃₈H₄₈P⁺) is 535.3494 g/mol .

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for phosphonium salts include the loss of one of the phenyl groups from the phosphorus atom. The geranylgeranyl chain may also undergo characteristic fragmentation at the allylic positions.[16][17][18][19]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized phosphonium salt.[10]

-

Method: A reversed-phase HPLC method using a C18 column is typically employed. The mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile or methanol.

-

Detection: Detection can be achieved using a UV detector, as the phenyl groups of the triphenylphosphonium moiety are chromophoric.

-

Purity Assessment: A pure sample of this compound should exhibit a single major peak in the chromatogram. The presence of other peaks would indicate impurities, such as unreacted triphenylphosphine or triphenylphosphine oxide.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]

- 6. [(2E,4E)-3-Methyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2,4-pentadien-1-yl](triphenyl)phosphonium bromide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. GERANYL BROMIDE(6138-90-5) 1H NMR spectrum [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. bhu.ac.in [bhu.ac.in]

- 11. GERANYL BROMIDE(6138-90-5) 13C NMR spectrum [chemicalbook.com]

- 12. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 13. trilinkbiotech.com [trilinkbiotech.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. 31P [nmr.chem.ucsb.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

The Mechanism of Action of Geranylgeranyltriphenylphosphonium Bromide: A Technical Guide for Researchers

Introduction: Targeting the Cellular Powerhouse for Therapeutic Intervention

In the landscape of modern drug discovery, the mitochondrion has emerged as a critical target for therapeutic intervention, particularly in oncology. These organelles, central to cellular metabolism and ATP production, also play a pivotal role in the intrinsic pathway of apoptosis. Cancer cells often exhibit altered mitochondrial function and a heightened dependence on specific metabolic pathways, rendering them susceptible to agents that disrupt mitochondrial homeostasis. This guide provides an in-depth technical exploration of the proposed mechanism of action for Geranylgeranyltriphenylphosphonium (GGPP-TPP) Bromide, a compound designed to leverage these mitochondrial vulnerabilities. By wedding a mitochondria-targeting triphenylphosphonium cation to a geranylgeranyl moiety, GGPP-TPP represents a class of molecules with the potential for a multi-pronged attack on cancer cell survival.

Core Principle 1: The Triphenylphosphonium Cation as a Mitochondrial Trojan Horse

The initial and most fundamental aspect of GGPP-TPP's mechanism is its targeted accumulation within mitochondria. This is achieved through the triphenylphosphonium (TPP) cation, a lipophilic cation that serves as a molecular passport into the mitochondrial matrix.

The inner mitochondrial membrane maintains a substantial negative membrane potential (ΔΨm) of approximately -180 mV, established by the proton pumping of the electron transport chain. This strong negative charge acts as an electrophoretic gradient, driving the accumulation of positively charged TPP-conjugated molecules from the cytoplasm into the mitochondrial matrix. This selective sequestration can result in concentrations up to several hundred-fold higher within the mitochondria compared to the cytoplasm, thereby concentrating the therapeutic payload at its site of action and minimizing off-target effects.

Core Principle 2: The Geranylgeranyl Moiety as a Disruptor of Protein Prenylation

The second key component of GGPP-TPP is the geranylgeranyl group. In its pyrophosphate form (GGPP), this 20-carbon isoprenoid is a vital substrate in the mevalonate pathway for the post-translational modification of proteins known as geranylgeranylation. This process, catalyzed by geranylgeranyltransferases (GGTases), involves the covalent attachment of a geranylgeranyl group to a cysteine residue at or near the C-terminus of target proteins.

Geranylgeranylation is essential for the proper membrane localization and function of a large number of proteins, most notably small GTPases of the Rho and Rab families. These proteins are critical regulators of a wide array of cellular processes, including:

-

Cytoskeletal dynamics and cell motility: Rho GTPases (e.g., RhoA, Rac1, Cdc42) are master regulators of the actin cytoskeleton. Their proper localization to the cell membrane is necessary for cell migration, invasion, and metastasis.

-

Cell signaling and proliferation: The Ras superfamily of small GTPases, which includes Rho proteins, are key nodes in signaling pathways that control cell growth, differentiation, and survival.

-

Vesicular trafficking: Rab GTPases regulate the transport and fusion of vesicles within the cell.

By mimicking the natural GGPP substrate, GGPP-TPP is hypothesized to act as a competitive inhibitor of geranylgeranyltransferase I (GGTase-I). This inhibition would prevent the prenylation of key signaling proteins, leading to their mislocalization in the cytoplasm and a loss of function. The consequences of this for a cancer cell are profound, leading to a breakdown in critical signaling pathways, inhibition of cell motility, and an induction of cell cycle arrest.

The Convergent Mechanism: A Multi-Faceted Assault on Cancer Cell Viability

The power of GGPP-TPP lies in the synergistic interplay of its two core principles. The TPP moiety concentrates the geranylgeranyl mimetic within the mitochondria, where it can exert its effects in a targeted manner. The proposed mechanism of action is therefore two-fold:

-

Direct Mitochondrial Disruption: The high concentration of the lipophilic TPP cation within the mitochondrial matrix can itself be disruptive to mitochondrial function. Accumulation of TPP-containing compounds has been shown to lead to a decrease in the mitochondrial membrane potential (ΔΨm). This depolarization can uncouple the electron transport chain, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). This bioenergetic crisis puts significant stress on the cancer cell.

-

Inhibition of Protein Prenylation and Induction of Apoptosis: The geranylgeranyl moiety of GGPP-TPP, now at a high local concentration, can inhibit mitochondrial and cytosolic GGTases. The inhibition of protein geranylgeranylation, particularly of Rho family proteins, has been linked to the induction of apoptosis. The disruption of mitochondrial function, including the loss of ΔΨm and increase in ROS, can trigger the opening of the mitochondrial permeability transition pore (mPTP). This leads to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm. Cytochrome c then activates the caspase cascade, leading to the execution of the apoptotic program.

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by GGPP-TPP:

Experimental Validation: Protocols and Methodologies

To validate the proposed mechanism of action of GGPP-TPP, a series of well-established in vitro assays can be employed. The following protocols provide a framework for these investigations.

Assessment of Mitochondrial Accumulation

A fluorescent analog of GGPP-TPP or a competition assay with a known mitochondria-accumulating fluorescent dye (e.g., MitoTracker Red CMXRos) can be used to confirm mitochondrial targeting.

Protocol: Flow Cytometry Analysis of Mitochondrial Accumulation

-

Cell Culture: Plate cancer cells of interest (e.g., MCF-7, HeLa) in a 6-well plate and grow to 70-80% confluency.

-

Staining: Incubate cells with 100 nM MitoTracker Red CMXRos for 30 minutes at 37°C.

-

Treatment: Remove the MitoTracker solution and treat the cells with varying concentrations of GGPP-TPP for 1-4 hours.

-

Harvesting: Wash the cells with PBS, detach with trypsin, and resuspend in FACS buffer (PBS with 1% FBS).

-

Analysis: Analyze the cells using a flow cytometer with appropriate laser and filter settings for MitoTracker Red. A decrease in MitoTracker fluorescence in the presence of GGPP-TPP would indicate competitive displacement and therefore mitochondrial accumulation of the compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The effect of GGPP-TPP on ΔΨm can be quantified using potentiometric fluorescent dyes such as JC-1 or TMRE.

Protocol: JC-1 Assay for Mitochondrial Depolarization

-

Cell Culture: Plate cells in a black, clear-bottom 96-well plate.

-

Treatment: Treat cells with a dose-response range of GGPP-TPP for various time points (e.g., 1, 6, 24 hours). Include a positive control for depolarization (e.g., 10 µM FCCP).

-

Staining: Add JC-1 staining solution (5 µg/mL) to each well and incubate for 20 minutes at 37°C.

-

Analysis: Measure the fluorescence at both ~590 nm (red, J-aggregates in healthy mitochondria) and ~530 nm (green, JC-1 monomers in depolarized mitochondria) using a fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Inhibition of Protein Geranylgeranylation

The inhibition of GGTase-I can be assessed by observing the subcellular localization of a known geranylgeranylated protein, such as RhoA.

Protocol: Immunofluorescence for RhoA Localization

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with GGPP-TPP for 24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with 5% BSA and then incubate with a primary antibody against RhoA, followed by a fluorescently-labeled secondary antibody.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. In untreated cells, RhoA should be localized to the plasma membrane. In GGPP-TPP treated cells, a shift to a diffuse cytoplasmic localization is expected.

Induction of Apoptosis

Apoptosis can be detected and quantified using an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry.

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Culture and Treatment: Treat cells with GGPP-TPP for 24-48 hours.

-

Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

The following diagram outlines the experimental workflow for validating the mechanism of action of GGPP-TPP:

Quantitative Data and Expected Results

While specific IC50 values for Geranylgeranyltriphenylphosphonium Bromide are not widely reported in the literature, based on studies of similar mitochondria-targeted compounds and inhibitors of protein prenylation, a hypothetical target product profile can be constructed.

| Parameter | Target Value | Assay | Cell Lines |

| Cytotoxicity (IC50) | < 10 µM | MTT or CellTiter-Glo Assay | MCF-7, HeLa, A549 |

| Mitochondrial Depolarization (EC50) | < 15 µM | JC-1 or TMRE Assay | MCF-7, HeLa |

| Apoptosis Induction (% of cells) | > 50% at 2x IC50 | Annexin V/PI Assay | MCF-7, HeLa |

| Prenylation Inhibition (IC50) | < 20 µM | Western blot for unprenylated Rap1A | LNCaP, PC-3 |

Conclusion

This compound represents a rational approach to cancer therapy by targeting the unique bioenergetic and signaling dependencies of cancer cells. Its proposed dual mechanism of action—direct mitochondrial disruption and inhibition of protein geranylgeranylation—offers a promising strategy for inducing cancer-selective apoptosis. The experimental framework provided in this guide offers a clear path for researchers to rigorously test this hypothesized mechanism and to further explore the therapeutic potential of this class of compounds.

References

- Shubinsky, G., & Shoshan-Barmatz, V. (2012). The mitochondrial VDAC1: function in cell life and death and a target for cancer therapy. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1818(6), 1498-1504.

- Michaelson, D., Silletti, J., Murphy, G., D'Eustachio, P., Rush, M., & Philips, M. R. (2001). Differential localization of Rho GTPases in live cells: regulation by hypervariable regions and RhoGDI binding. Journal of Cell Biology, 152(1), 111-126.

- No results found for this cit

- Waiczies, S., Bendix, I., Prozorovski, T., Ratner, M., Nazarenko, I., Pfueller, C. F., ... & Zipp, F. (2007). Geranylgeranylation but not GTP loading determines rho migratory function in T cells. The Journal of Immunology, 179(9), 6024-6032.

- Ciscato, F., Golin, S., Bruno, A., Leanza, L., & Forte, M. A. (2022).

- No results found for this cit

- Cox, A. D., Der, C. J., & Philips, M. R. (2015). Targeting RAS membrane association: back to the future for anti-RAS drug discovery?. Clinical cancer research, 21(8), 1819-1827.

- Fisher, J. E., Rogers, M. J., Halasy, J. M., Humpeler, S., Green, J. R., Masarachia, P. J., ... & Skerry, T. M. (1999). Protein geranylgeranylation is required for osteoclast formation, function, and survival: inhibition by bisphosphonates and GGTI-298. Journal of Bone and Mineral Research, 14(6), 919-930.

- No results found for this cit

- Saelens, X., Festjens, N., Vande Walle, L., van Gurp, M., van Loo, G., & Vandenabeele, P. (2004).

- Marcattili, S., & Scorrano, L. (2016). Geranylgeraniol and Neurological Impairment: Involvement of Apoptosis and Mitochondrial Morphology. International journal of molecular sciences, 17(3), 384.

-

Wikipedia contributors. (2023, March 15). Geranylgeranylation. In Wikipedia, The Free Encyclopedia. Retrieved 03:36, January 16, 2026, from [Link]

- Lutz, R. J., Khosravi-Far, R., & Der, C. J. (1992). Feedback inhibition of polyisoprenyl pyrophosphate synthesis from mevalonate in vitro. Implications for protein prenylation. Journal of Biological Chemistry, 267(12), 8268-8273.

- Wiemer, A. J., Wiemer, D. F., & Hohl, R. J. (2011). Geranylgeranyl diphosphate synthase: a new therapeutic target. Current drug targets, 12(5), 622-633.

- Li, Y., Su, K., He, S., Li, X., Wu, H., & Chen, X. (2021). Geranylgeranylacetone promotes human osteosarcoma cell apoptosis by inducing the degradation of PRMT1 through the E3 ubiquitin ligase CHIP. Journal of Cellular and Molecular Medicine, 25(14), 6848-6860.

- Miquel, K., Pradines, A., Tercé, F., Ségui, B., Levade, T., & Laurent, G. (2001). Geranylgeraniol, an intermediate product in mevalonate pathway, induces apoptotic cell death in human hepatoma cells: death receptor-independent activation of caspase-8 with down-regulation of Bcl-xL expression. FEBS letters, 503(2-3), 141-146.

- van der Donk, W. A., & Yokoyama, K. (2003). Inhibitors of protein: geranylgeranyl transferases. Current medicinal chemistry, 10(17), 1683-1703.

- Hernandez-Perera, O., Perez-Sala, D., Navarro-Antolin, J., Sanchez-Pascuala, R., Diaz, C., & Lamas, S. (1997). Inhibition of protein geranylgeranylation causes a superinduction of nitric-oxide synthase-2 by interleukin-1β in vascular smooth muscle cells. Journal of Biological Chemistry, 272(21), 13484-13488.

- No results found for this cit

- No results found for this cit

- No results found for this cit

- No results found for this cit

- No results found for this cit

- No results found for this cit

- Halestrap, A. P. (2009). What is the mitochondrial permeability transition pore?. Journal of molecular and cellular cardiology, 46(6), 821-831.

- Ridley, A. J. (2015). Rho GTPase signalling in cell migration. Current opinion in cell biology, 36, 103-112.

- Cochemé, H. M., Logan, A., Prime, T. A., & Murphy, M. P. (2018). Incorporating a Polyethyleneglycol Linker to Enhance the Hydrophilicity of Mitochondria-Targeted Triphenylphosphonium Constructs. ChemBioChem, 19(19), 2024-2029.

- Zorova, L. D., Popkov, V. A., Plotnikov, E. Y., Silachev, D. N., Pevzner, I. B., Jankauskas, S. S., ... & Zorov, D. B. (2018). Mitochondrial membrane potential. Analytical biochemistry, 552, 50-59.

- No results found for this cit

- No results found for this cit

A Technical Guide to Geranylgeranyltriphenylphosphonium Bromide (CAS 57784-37-9): A Potential Modulator of Protein Geranylgeranylation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Critical Post-Translational Modification in Disease

Geranylgeranyltriphenylphosphonium Bromide (GGSP), identified by its CAS number 57784-37-9, is a quaternary phosphonium salt that holds significant potential in the field of biochemical research and drug development.[1][2] Its structure, featuring a lipophilic 20-carbon geranylgeranyl tail linked to a triphenylphosphonium cation, positions it as a compelling candidate for investigating and potentially inhibiting protein geranylgeranylation. This post-translational modification is a critical cellular process, and its dysregulation is implicated in a variety of diseases, most notably cancer.

Protein geranylgeranylation is the covalent attachment of a geranylgeranyl pyrophosphate (GGPP) isoprenoid lipid to a cysteine residue within a C-terminal "CAAX" motif of a target protein. This process is catalyzed by the enzyme Geranylgeranyltransferase I (GGTase-I).[3] The addition of this lipid moiety acts as a membrane anchor, facilitating the localization of key signaling proteins to the cell membrane, which is essential for their function.[3]

Many of these target proteins are small GTPases from the Rho and Rab families, which are master regulators of a wide array of cellular processes, including cytoskeletal organization, cell proliferation, migration, and survival.[4][5] In numerous cancers, the aberrant signaling of these geranylgeranylated proteins contributes to tumor growth and metastasis, making the inhibition of GGTase-I a promising therapeutic strategy.[4] This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its potential as a GGTase-I inhibitor and a tool for cancer research.

Chemical Properties and Synthesis

This compound is a pale yellow solid with the molecular formula C₃₈H₄₈BrP and a molecular weight of 615.67 g/mol .[1] As a quaternary phosphonium salt, it is generally soluble in polar organic solvents.

Proposed Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and chemically sound synthetic route can be proposed based on established reactions for analogous compounds. The synthesis would likely proceed in two main steps: the conversion of geranylgeraniol to geranylgeranyl bromide, followed by a quaternization reaction with triphenylphosphine.

Step 1: Synthesis of Geranylgeranyl Bromide from Geranylgeraniol

This step involves the conversion of the primary alcohol of geranylgeraniol to a bromide. A common method for this transformation is the Appel reaction, which uses a combination of a halogenating agent and triphenylphosphine.

-

Reaction: Geranylgeraniol is reacted with a bromine source, such as carbon tetrabromide (CBr₄), in the presence of triphenylphosphine (PPh₃).

-

Mechanism: The triphenylphosphine acts as an oxygen acceptor, and the carbon tetrabromide provides the bromide ions for nucleophilic substitution of the hydroxyl group.

-

Solvent: A non-polar aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) is typically used.

-

Workup: The triphenylphosphine oxide byproduct can be removed by filtration or chromatography.

Step 2: Quaternization of Triphenylphosphine

The second step is a standard nucleophilic substitution reaction to form the phosphonium salt.

-

Reaction: Geranylgeranyl bromide is reacted with triphenylphosphine.

-

Mechanism: The phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the carbon atom bonded to the bromine, displacing the bromide ion and forming a stable phosphonium salt.

-

Solvent: A polar aprotic solvent such as toluene or acetonitrile is suitable for this reaction, which is often carried out at an elevated temperature to increase the reaction rate.

-

Purification: The resulting this compound can be purified by recrystallization.

Mechanism of Action: Inhibition of Protein Geranylgeranylation

The primary proposed mechanism of action for this compound is the inhibition of Geranylgeranyltransferase I (GGTase-I).[4][6] This inhibition disrupts the post-translational modification of key signaling proteins, leading to their mislocalization and inactivation.

The Prenylation Pathway and the Role of GGTase-I

The prenylation pathway is a vital cellular process that modifies proteins with isoprenoid lipids.[3] GGTase-I specifically recognizes proteins with a C-terminal CAAX motif where 'X' is typically a leucine or phenylalanine.[3] The enzyme catalyzes the transfer of the 20-carbon geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue of the CAAX motif.[5]

This diagram illustrates the proposed mechanism where this compound (GGSP) inhibits Geranylgeranyltransferase I (GGTase-I), preventing the prenylation of Rho GTPases and their subsequent downstream signaling.

Downstream Effects on Rho GTPase Signaling

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical substrates of GGTase-I. When geranylgeranylated, they localize to the plasma membrane where they are activated and interact with downstream effectors to regulate a multitude of cellular functions, including:

-

Cytoskeletal Dynamics: Regulating the formation of actin stress fibers, lamellipodia, and filopodia, which are essential for cell shape, adhesion, and motility.

-

Cell Proliferation: Influencing cell cycle progression and division.

-

Gene Expression: Modulating the activity of transcription factors that control the expression of genes involved in cell growth and survival.

By inhibiting GGTase-I, GGSP would prevent the membrane localization and activation of these Rho GTPases, thereby disrupting these critical cellular processes. This disruption is the basis for its potential as an anti-cancer agent, as the uncontrolled proliferation and migration of cancer cells are often dependent on hyperactive Rho GTPase signaling.

Experimental Protocols and Considerations

For researchers wishing to investigate the biological effects of this compound, the following protocols and considerations provide a starting point. These are based on established methods for studying GGTase-I inhibitors.

Solubility and Stock Solution Preparation

-

Solvent: Due to its lipophilic nature, GGSP is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

Working Solutions: Dilute the DMSO stock solution in the appropriate cell culture medium or assay buffer to the final desired concentrations immediately before use. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).

In Vitro GGTase-I Inhibition Assay

This assay directly measures the ability of GGSP to inhibit the enzymatic activity of GGTase-I.

Materials:

-

Recombinant human GGTase-I

-

Geranylgeranyl pyrophosphate (GGPP)

-

A fluorescently-labeled GGTase-I peptide substrate (e.g., dansyl-GCVLL)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of GGSP in the assay buffer.

-

In a 96-well plate, add the GGTase-I enzyme and the GGSP dilutions (or vehicle control).

-

Pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of GGPP and the fluorescent peptide substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the enzymatic transfer of the geranylgeranyl group to the peptide.

-

Calculate the initial reaction rates and determine the IC₅₀ value of GGSP by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays for Cytotoxicity and Anti-Proliferative Effects

These assays assess the impact of GGSP on cancer cell viability and proliferation.

Cell Lines:

A panel of cancer cell lines with known dependence on Rho GTPase signaling is recommended. Examples include:

-

Breast Cancer: MDA-MB-231, MCF-7

-

Pancreatic Cancer: PANC-1, MiaPaCa-2

-

Lung Cancer: A549, H1299

-

Prostate Cancer: PC-3, DU145

MTT or CellTiter-Glo® Assay (for cell viability):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of GGSP (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

-

Add the MTT reagent or CellTiter-Glo® reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the IC₅₀ value, which is the concentration of GGSP that inhibits cell viability by 50%.

This workflow outlines the key steps for the in vitro and in cellulo evaluation of this compound (GGSP).

Quantitative Data and Interpretation

While specific quantitative data for this compound is not yet widely published, the table below provides a template for the types of data that should be generated and reported from the aforementioned assays. For context, data for a well-characterized GGTase-I inhibitor, GGTI-2418, is included.

| Compound | Target | Assay Type | Cell Line | IC₅₀ / Kᵢ | Reference |

| This compound | GGTase-I | Enzymatic Inhibition | - | To be determined | - |

| This compound | Cell Proliferation | MTT Assay | MDA-MB-231 | To be determined | - |

| This compound | Cell Proliferation | MTT Assay | PANC-1 | To be determined | - |

| GGTI-2418 | GGTase-I | Enzymatic Inhibition | - | 9.5 nM | [Source for GGTI-2418 data] |

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity of this compound.

-

Solid Form: Store the solid compound in a tightly sealed container at room temperature or in a desiccator to protect it from moisture.

-

In Solution: As a phosphonium salt, GGSP is expected to be relatively stable in aprotic solvents like DMSO when stored at low temperatures (-20°C or -80°C). However, prolonged storage in aqueous solutions, especially at non-neutral pH, may lead to degradation. It is recommended to prepare fresh dilutions in aqueous buffers or media for each experiment.

Safety Precautions

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound represents a promising chemical tool for the study of protein geranylgeranylation and its role in disease. Its structure suggests a potential for the specific inhibition of GGTase-I, a target of significant interest in oncology. The technical information and experimental protocols provided in this guide are intended to facilitate further research into the biological activities of this compound.

Future studies should focus on:

-

Definitive Synthesis and Characterization: A detailed, published synthesis and full spectroscopic characterization of GGSP are needed to ensure the purity and identity of the compound used in biological studies.

-

Comprehensive Biological Evaluation: A thorough investigation of the inhibitory activity of GGSP against GGTase-I and its cytotoxic effects across a broad panel of cancer cell lines is warranted.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanism by which GGSP exerts its effects, including its impact on the prenylation of specific Rho GTPases and downstream signaling pathways.

-

In Vivo Studies: Should in vitro studies yield promising results, evaluation of the efficacy and safety of GGSP in preclinical animal models of cancer would be the next logical step.

The exploration of this compound and similar compounds will undoubtedly contribute to a deeper understanding of the critical role of protein geranylgeranylation in cellular function and disease, and may ultimately lead to the development of novel therapeutic strategies.

References

- Synthesis of stable analogues of geranylgeranyl diphosphate possessing a (Z,E,E)-geranylgeranyl side chain, docking analysis, and biological assays for prenyl protein transferase inhibition. (2006). ChemMedChem, 1(2), 218-224.

- Efficient synthesis and biological evaluation of demethyl geranylgeranoic acid derivatives. (2010). Bioorganic & Medicinal Chemistry, 18(15), 5478-5486.

- Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds. (2008). Journal of Biological Chemistry, 283(50), 34604–34612.

- Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors. (2017). Molecules, 22(8), 1244.

- Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. (2022). ACS Omega, 7(4), 3369–3383.

- Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. (2022). ACS Omega, 7(4), 3369–3383.

- Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I. (2006).

- The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation. (2012).

- Synthesis and morphogenetic activity of derivaties and analogs of aryl geranyl ether juvenoids. (1974). Journal of Agricultural and Food Chemistry, 22(3), 379-385.

- Synthesis and In Vitro Anticancer Evaluation of Novel Phosphonium Derivatives of Chrysin. (2022). Molecules, 27(22), 7959.

- This compound - 57784-37-9. (n.d.). Autech Industry Co.,Limited.

- Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization. (2022). International Journal of Molecular Sciences, 23(24), 15886.

- Site of synthesis of geranylgeraniol derivatives in intact spinach chloroplasts. (1980). Biochimica et Biophysica Acta (BBA) - General Subjects, 631(1), 210-219.

- Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. (2022). ACS Omega, 7(4), 3369–3383.

- This compound | CAS 57784-37-9. (n.d.). Santa Cruz Biotechnology.

- Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. (2022). ACS Omega, 7(4), 3369–3383.

- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 221.

- This compound (CAS 57784-37-9). (n.d.). Santa Cruz Biotechnology.

- Geranyl derivative of phloroacetophenone induces cancer cell-specific apoptosis through Bax-mediated mitochondrial pathway in MCF-7 human breast cancer cells. (2012). Biological & Pharmaceutical Bulletin, 35(1), 98-104.

- Cytotoxic Effect of Geranylphenol Derivatives in the Human Breast Cancer Cell Line MDA-MB-231 and Gastric Cancer Cell Line MKN74. (2020). Bangladesh Journal of Medical Science, 19(3), 486-500.

- Antiproliferative activity of Alpinia officinarum extract in the human breast cancer cell line MCF-7. (2016). Molecular and Clinical Oncology, 5(2), 311–315.

- Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids. (2023). Molecules, 28(7), 2933.

- Revisiting the Anti-Cancer Toxicity of Clinically Approved Platinating Derivatives. (2022). International Journal of Molecular Sciences, 23(21), 13350.

- Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. (2023). Scientific Reports, 13(1), 4785.

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors [mdpi.com]

- 6. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Geranylgeranyltriphenylphosphonium Bromide: Synthesis, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylgeranyltriphenylphosphonium Bromide is a quaternary phosphonium salt that serves as a crucial reagent in synthetic organic chemistry. Its significance lies primarily in its role as a precursor to a phosphorus ylide, a key component in the Wittig reaction. This reaction is one of the most reliable and powerful methods for olefination—the synthesis of alkenes from carbonyl compounds (aldehydes and ketones).

For researchers in drug discovery and natural product synthesis, mastering the use of reagents like this compound is paramount. The geranylgeranyl moiety is a 20-carbon isoprenoid chain that forms the backbone of numerous complex and biologically active molecules, including terpenes, steroids, and vitamins. The ability to strategically introduce this large, lipophilic group into a molecular scaffold via the Wittig reaction enables the synthesis of novel drug candidates and the total synthesis of rare natural products. This guide provides a comprehensive overview of its properties, a validated synthesis protocol, its mechanistic action, and its strategic importance in the development of complex therapeutic agents.

Section 1: Core Compound Identity and Physicochemical Properties

This compound is identified by its unique combination of a bulky triphenylphosphine cation and a long-chain isoprenoid. These features dictate its solubility, reactivity, and handling characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C₃₈H₄₈BrP | [1][2][3] |

| Molecular Weight | 615.67 g/mol | [1] |

| CAS Number | 57784-37-9 | [1][2][3][4] |

| Systematic Name | Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl]phosphonium Bromide | [2][3] |

| Appearance | Pale yellow solid | [3] |

| Common Application | Wittig Reagent Precursor | [3] |

Section 2: Synthesis and Purification Workflow

The synthesis of this compound is a robust, two-step process commencing from the commercially available precursor, (all-E)-Geranylgeraniol. The strategy involves the conversion of the primary alcohol to a more reactive alkyl halide, which is then readily attacked by the potent nucleophile, triphenylphosphine.

Diagram of the Synthetic Workflow

Caption: Two-step synthesis of the target phosphonium salt.

Step 1: Synthesis of Geranylgeranyl Bromide from Geranylgeraniol

Causality: The primary hydroxyl group of Geranylgeraniol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a good leaving group. Treatment with phosphorus tribromide (PBr₃) is a classic and efficient method for converting primary alcohols to the corresponding alkyl bromides with minimal rearrangement, preserving the crucial stereochemistry of the double bonds.

Experimental Protocol:

-

Dissolve (all-E)-Geranylgeraniol (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.

-

Cool the flask to -10 °C using an ice-salt bath.

-

Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring by TLC (staining with permanganate) until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Geranylgeranyl Bromide, which can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

Causality: Triphenylphosphine is an excellent nucleophile due to the electron-donating character of the phenyl groups and the polarizability of the phosphorus atom. It readily attacks the primary alkyl bromide via a bimolecular nucleophilic substitution (Sɴ2) mechanism to form the stable quaternary phosphonium salt.[2][5][6] The reaction is typically performed under reflux in a non-protic solvent like toluene or acetonitrile to ensure sufficient energy for the reaction to proceed to completion.

Experimental Protocol:

-

In a round-bottom flask, dissolve the crude Geranylgeranyl Bromide (1.0 eq) from the previous step and triphenylphosphine (1.1 eq) in anhydrous toluene.

-

Heat the mixture to reflux (approx. 110 °C) under an argon atmosphere for 12-24 hours. The product will often precipitate from the solution as a white or pale-yellow solid.

-

Monitor the reaction by TLC or ¹H NMR for the disappearance of triphenylphosphine.

-

Upon completion, cool the reaction mixture to room temperature and then further in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any unreacted starting materials or triphenylphosphine oxide.

-

Dry the resulting solid under high vacuum to yield pure this compound.

Section 3: Core Application - The Wittig Reaction

The singular purpose for synthesizing this compound is to serve as a stable, storable precursor for the corresponding phosphorus ylide (or Wittig reagent). The C-H bonds on the carbon adjacent (alpha) to the positively charged phosphorus are acidic.[2] Deprotonation with a strong base generates the ylide, a species with adjacent positive and negative charges, which is a powerful carbon nucleophile.

This ylide reacts rapidly with aldehydes or ketones in a highly specific manner to form a carbon-carbon double bond, replacing the original C=O bond. The reaction is driven by the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7]

Section 4: Mechanism of Action in Organic Synthesis

The Wittig reaction proceeds through a concerted cycloaddition mechanism under lithium-free conditions, which is now the widely accepted pathway.[1][3]

Diagram of the Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction from salt to alkene.

Mechanistic Steps:

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon alpha to the phosphorus using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous, aprotic solvent such as THF or diethyl ether.[2][5]

-

[2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Simultaneously, the carbonyl oxygen attacks the electrophilic phosphorus atom. This concerted process forms a transient, four-membered ring intermediate called an oxaphosphetane.[3][5]

-

Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly collapses. The P-C and C-O single bonds break, while a new C=C π-bond (the alkene) and a P=O π-bond form. This step is irreversible and thermodynamically driven by the formation of the highly stable triphenylphosphine oxide.[5][7]

Section 5: Relevance in Drug Discovery and Natural Product Synthesis

Natural products remain a vital source of inspiration and structural templates for drug discovery.[8] Many of these molecules, particularly in the terpenoid and steroid families, feature complex carbon skeletons built with precise stereochemistry. The Wittig reaction is a cornerstone technology in this field for several reasons:

-

Strategic Bond Formation: It allows for the unambiguous formation of a C=C bond at a specific location, which is often difficult to achieve with other methods.

-

Synthesis of Complex Precursors: Reagents like this compound enable the direct installation of large, structurally significant fragments (C₂₀) onto a simpler molecule, rapidly increasing molecular complexity. This is crucial in the total synthesis of natural products like paclitaxel (Taxol®) or various vitamins.[8]

-

Functional Group Tolerance: The reaction is compatible with a wide range of other functional groups present in a molecule, minimizing the need for extensive protecting group chemistry.

For drug development professionals, using this reagent can facilitate the synthesis of libraries of complex, lipid-like molecules to probe biological systems or to serve as advanced intermediates for even more complex targets.

Section 6: Analytical Characterization for Protocol Validation

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Complex multiplets between 7.5-8.0 ppm (15H from three phenyl groups).- Vinyl Protons: Multiplets between 5.0-5.5 ppm (4H from the isoprenoid chain).- Allylic Methylene Protons (P-CH₂): A doublet of doublets around 4.5-4.8 ppm, coupled to both the vinyl proton and the ³¹P nucleus.- Other Allylic/Alkyl Protons: Multiplets between 1.8-2.2 ppm.- Methyl Protons: Singlets between 1.5-1.7 ppm (15H from five methyl groups). |

| ¹³C NMR | - Aromatic Carbons: Signals between 115-135 ppm, including a characteristic signal for the ipso-carbon directly attached to phosphorus (around 118 ppm, split by P).- Alkene Carbons: Signals between 120-145 ppm.- Methylene Carbon (P-CH₂): A signal around 25-30 ppm, showing a large coupling constant (JPC) of ~50 Hz.- Methyl Carbons: Signals between 16-26 ppm. |

| ³¹P NMR | - A single signal in the characteristic range for tetracoordinate phosphonium salts, typically between +20 to +25 ppm (relative to 85% H₃PO₄). |

| Mass Spec. (ESI+) | - The molecular ion will not be observed. The spectrum will show the cation at m/z 535.38 ([M-Br]⁺). |

Section 7: Safety and Handling

No specific safety data sheet is available for this compound. However, based on data for analogous compounds such as allyltriphenylphosphonium bromide and methyltriphenylphosphonium bromide, the following precautions are mandated.[5]

| Hazard Category | Precautionary Action |

| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or fume hood. |

| Skin Contact | Causes skin irritation. Wear appropriate protective gloves (e.g., nitrile) and a lab coat. |

| Eye Contact | Causes serious eye irritation. Wear safety glasses or goggles. |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Storage | The compound is hygroscopic and potentially moisture-sensitive. Store in a tightly closed container in a dry, cool, and well-ventilated place. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the construction of molecular complexity. Its straightforward synthesis and predictable reactivity in the Wittig reaction make it an invaluable asset for chemists aiming to synthesize intricate natural products and novel therapeutic agents. A thorough understanding of its preparation, mechanism, and handling is essential for any research professional operating at the forefront of organic synthesis and drug discovery.

References

-

Santa Cruz Biotechnology, Inc. This compound (CAS 57784-37-9).

-

Santa Cruz Biotechnology, Inc. This compound Safety Information.

-

Fisher Scientific. This compound.

-

BOC Sciences. This compound.

-

Chemistry LibreTexts. Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.

-

Fisher Scientific. Safety Data Sheet - Allyltriphenylphosphonium bromide.

-

Sigma-Aldrich. Safety Data Sheet - Benzyltriphenylphosphonium bromide.

-

Organic Syntheses Procedure.

-

ResearchGate. Scheme 3.14 Conversion of geraniol to geranyl bromide.

-

Thieme SynOpen. A Convenient and Scalable Synthesis of SQ109.

-

BDMAEE. The Role of Triphenylphosphine in Wittig Reaction Synthesis.

-

Organic Chemistry Portal. Wittig Reaction.

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.

-

Wikipedia. Wittig reaction.

-

INIS-IAEA. SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O- BENZOPHENONIMINE AND DERIVATIVES.

-

ResearchGate. General Reaction Mechanism of Triphenylphosphine with Benzyl Bromide.

-

National Center for Biotechnology Information. A Historical Overview of Natural Products in Drug Discovery.

-

Frontiers in Pharmacology. Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine.

-

Open Access Journals. Natural Product Synthesis: Bridging the Gap between Chemistry and Nature.

-

ResearchGate. Natural Product Synthesis.

-

National Center for Biotechnology Information. Natural product anticipation through synthesis.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Geranyl bromide [webbook.nist.gov]

- 3. (BROMOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE(1034-49-7) 13C NMR spectrum [chemicalbook.com]

- 4. Geranyl bromide [webbook.nist.gov]

- 5. GERANYL BROMIDE(6138-90-5) 1H NMR [m.chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Geranyl geranyl bromide | C20H33Br | CID 11175640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. VINYLTRIPHENYLPHOSPHONIUM BROMIDE(5044-52-0) 1H NMR [m.chemicalbook.com]

A Technical Guide to Mitochondrial Targeting Using Geranylgeranyltriphenylphosphonium (GGTPP) Bromide

Abstract

Mitochondria are central to cellular metabolism, signaling, and apoptosis, making them a critical target for therapeutic and diagnostic strategies in fields like oncology and neurodegeneration.[1] Efficient delivery of bioactive molecules to this organelle, however, remains a significant challenge. This technical guide provides an in-depth exploration of Geranylgeranyltriphenylphosphonium (GGTPP) as a potent vector for mitochondrial targeting. We will dissect the fundamental principles of its action, which leverages the mitochondrial membrane potential, and detail its chemical synthesis and conjugation to molecular payloads. Furthermore, this guide presents validated, step-by-step experimental protocols for confirming mitochondrial localization and assessing the functional impact of GGTPP-conjugated agents, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing this powerful delivery system.

The Physicochemical Foundation of Mitochondrial Targeting

The selective accumulation of molecules within mitochondria is not a passive process; it is an elegant exploitation of the organelle's unique bioenergetics. The key to this strategy lies in the substantial electrochemical gradient across the inner mitochondrial membrane.

The Mitochondrial Membrane Potential (ΔΨm)

The electron transport chain, located on the inner mitochondrial membrane (IMM), actively pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This process establishes a significant electrochemical gradient, rendering the mitochondrial matrix highly negative with respect to the cytoplasm. This mitochondrial membrane potential (ΔΨm) is typically in the range of -150 to -180 mV.[2] This potent negative charge acts as an electrophoretic force, actively drawing in positively charged molecules from the cytoplasm.

Delocalized Lipophilic Cations (DLCs): The Ideal Shuttles

To exploit the ΔΨm, a targeting vector must possess two key characteristics: a positive charge to be drawn into the matrix and sufficient lipophilicity (fat-solubility) to passively cross the lipid-rich plasma and mitochondrial membranes.[3][4][5] Delocalized Lipophilic Cations (DLCs) are a class of molecules that perfectly fit this description.[2][6]

The archetypal DLC for mitochondrial targeting is the triphenylphosphonium (TPP+) cation.[7] In TPP+, the positive charge on the central phosphorus atom is not localized but is dispersed across the three surrounding phenyl rings. This charge delocalization, combined with the large hydrophobic surface area of the phenyl groups, reduces the energetic penalty (Born energy) of moving the charge through the nonpolar lipid bilayer, allowing it to permeate membranes without requiring a specific transporter.[3][8] The accumulation of these cations is governed by the Nernst equation, which predicts that for every 61.5 mV of membrane potential, the concentration of a monovalent cation inside will increase 10-fold.[8] This can lead to a remarkable 100- to 1000-fold accumulation of TPP-conjugated molecules within the mitochondria compared to the cytoplasm.[7][9]

Notably, many cancer cells exhibit a hyperpolarized mitochondrial membrane (up to 60 mV more negative than normal cells), which can further enhance the selective accumulation of DLCs in malignant tissues, providing a basis for targeted cancer therapy.[2][6][10][11]

Geranylgeranyltriphenylphosphonium (GGTPP): A Molecular Deep Dive

GGTPP builds upon the foundational TPP+ cation by incorporating a feature known from nature to enhance membrane association: a lipid tail.

Chemical Structure and Rationale

GGTPP is an amphiphilic molecule composed of two key functional parts:

-

The TPP+ Cationic "Head": This is the mitochondria-targeting moiety, functioning as described above.

-

The Geranylgeranyl "Tail": This is a 20-carbon isoprenoid lipid chain.[12][13] In cell biology, geranylgeranylation is a natural post-translational modification that anchors proteins (like Rho and Rab GTPases) to cellular membranes.[12][14] By appending this highly lipophilic tail to the TPP+ cation, the overall ability of the molecule to partition into and traverse lipid bilayers is significantly enhanced.

This molecular architecture creates a potent vector that can efficiently cross the plasma membrane to enter the cell and then be powerfully drawn across the inner mitochondrial membrane to accumulate in the matrix.

Synthesis of Geranylgeranyltriphenylphosphonium Bromide

The synthesis of the GGTPP salt is a direct and robust process, typically achieved through a standard nucleophilic substitution reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of geranylgeranyl bromide.

Reaction Scheme: (Geranylgeranyl)-Br + P(Ph)₃ → [(Geranylgeranyl)-P(Ph)₃]⁺Br⁻

Representative Protocol:

-

Dissolve triphenylphosphine (1.0 eq) in a suitable anhydrous solvent such as toluene or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add geranylgeranyl bromide (1.0-1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, allow the mixture to cool to room temperature. The phosphonium salt product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

-

Dry the final product, this compound, under vacuum. Characterization is typically performed using ¹H-NMR, ³¹P-NMR, and mass spectrometry.[15]

Experimental Design: Creating GGTPP-Payload Conjugates

The true power of GGTPP lies in its use as a delivery vector. By attaching a bioactive molecule—a "payload"—to the GGTPP moiety, that payload can be concentrated within the mitochondria. This has given rise to "mitocans" (mitochondria-targeted anticancer drugs), targeted antioxidants, and organelle-specific sensors.[2][16]

Linker Chemistry and Payload Attachment

To create a GGTPP-payload conjugate, the GGTPP vector must first be synthesized with a reactive "handle." This is typically done by using a modified version of the geranylgeranyl tail that terminates in a functional group amenable to bioconjugation, such as a carboxylic acid (-COOH), an amine (-NH₂), or an azide (-N₃). The choice of linker and conjugation chemistry depends on the available functional groups on the payload molecule.

| Linker on GGTPP Vector | Functional Group on Payload | Resulting Bond | Common Reagents |

| Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide | EDC, NHS |

| Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide | EDC, NHS |

| Thiol (-SH) | Maleimide | Thioether | - |

| Azide (-N₃) | Alkyne | Triazole | Copper(I) (Click Chemistry) |